An In-depth Technical Guide to 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Core Properties and Synthetic Applications
An In-depth Technical Guide to 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Core Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a myriad of biologically active molecules. Its structural analogy to purine (B94841) has positioned it as a key scaffold in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, spectroscopic data, and detailed experimental protocols for the synthesis and key reactions of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. Furthermore, it visualizes its relevance in crucial biological signaling pathways, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Properties
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a stable, solid compound at room temperature. Its core structure, a pyrazolo[3,4-d]pyrimidine nucleus with a reactive chlorine atom at the 4-position, is the key to its synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is presented in Table 1. The high melting point suggests strong intermolecular forces in the solid state. While explicit solubility data is limited, it is generally soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃ClN₄ | [2] |
| Molecular Weight | 154.56 g/mol | [2] |
| CAS Number | 5399-92-8 | [2] |
| Appearance | Solid | [3] |
| Melting Point | >350 °C | |
| Boiling Point | 348.3 °C at 760 mmHg | |
| pKa (Predicted for a methylated analog) | 9.11 ± 0.43 | [4] |
Spectroscopic Data
The structural elucidation of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives is routinely achieved through various spectroscopic techniques. Representative data is summarized in the following tables.
Table 2: 1H NMR Spectroscopic Data (DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |
| ~8.45 | s | H-6 | [5] |
| ~8.83 | s | H-3 | [5] |
| ~14.52 | br s | N-H | [5] |
Table 3: 13C NMR Spectroscopic Data (DMSO-d6)
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| 34.4 | N-CH₃ | [1] |
| 46.5 | CH₂Cl | [1] |
| 111.7 | C-3a | [1] |
| 132.0 | C-3 | [1] |
| 153.2 | C-7a | [1] |
| 153.8 | C-6 | [1] |
| 161.8 | C-4 | [1] |
Table 4: Infrared (IR) Spectroscopic Data (KBr)
Note: The following are characteristic peaks observed for a derivative, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3434, 3125 | N-H stretch | [1] |
| 3030, 2977, 2950 | C-H stretch | [1] |
| 1591, 1547 | C=N stretch | [1] |
| 1498, 1444, 1406 | Aromatic ring stretch | [1] |
| 794 | C-Cl stretch | [1] |
Table 5: Mass Spectrometry Data
| m/z | Interpretation | Reference(s) |
| 154 | [M]⁺ | [2] |
| 119 | [M-Cl]⁺ | [2] |
Synthesis and Reactivity
The primary synthetic route to 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine involves the chlorination of its corresponding hydroxyl precursor, 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The resulting chloro-substituted pyrimidine (B1678525) is highly susceptible to nucleophilic aromatic substitution and participates in palladium-catalyzed cross-coupling reactions.
Caption: Logical workflow for the synthesis and key reactions of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
Experimental Protocols
This procedure outlines the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea (B33335).
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Materials: 5-amino-1H-pyrazole-4-carboxamide, Urea.
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Procedure:
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A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) is heated at 190 °C for 2 hours.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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After completion, the reaction mixture is cooled to room temperature.
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A 10% potassium hydroxide (B78521) solution is added, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5.
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The resulting precipitate is collected by filtration, washed with water, and dried to afford 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
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This protocol describes the chlorination of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using phosphorus oxychloride.
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Materials: 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, Phosphorus oxychloride (POCl₃).
-
Procedure:
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A mixture of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in phosphorus oxychloride (excess) is heated at reflux (approximately 110 °C) for 4 hours.
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The reaction is monitored by TLC.
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After completion, the excess POCl₃ is removed under reduced pressure.
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The residue is carefully poured onto crushed ice with stirring.
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The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.[6]
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This procedure details the reaction of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine with aniline (B41778).
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Materials: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, Aniline, Absolute ethanol (B145695).
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Procedure:
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A solution of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) and aniline (1 equivalent) in absolute ethanol is heated under reflux for 6 hours.[7]
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The reaction progress is monitored by TLC.
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Upon completion, the solvent is evaporated under reduced pressure.
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The resulting precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried to give the N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine product.
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This general protocol outlines the palladium-catalyzed coupling of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine with an arylboronic acid.
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Materials: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., 1,4-dioxane (B91453)/water mixture).
-
Procedure:
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To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent), the arylboronic acid (1.2 equivalents), the base (2 equivalents), and the palladium catalyst (0.05 equivalents).
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Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
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The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.
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After completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica (B1680970) gel to afford the 4-aryl-1H-pyrazolo[3,4-d]pyrimidine.[8]
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Biological Relevance and Signaling Pathways
Derivatives of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, including cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a key driver in many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for the kinase domain's binding site.[6][7]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. Certain pyrazolo[3,4-d]pyrimidine-based compounds have shown potent inhibitory activity against CDK2.
Caption: The role of CDK2 in the G1/S cell cycle transition and its inhibition by pyrazolo[3,4-d]pyrimidine-based compounds.
Conclusion
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine stands out as a high-value scaffold for the development of novel therapeutic agents. Its straightforward synthesis and versatile reactivity allow for the generation of diverse chemical libraries. The demonstrated activity of its derivatives against key biological targets like EGFR and CDK2 underscores its importance in modern drug discovery. This guide provides a foundational resource for researchers aiming to leverage the chemical potential of this remarkable heterocyclic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | C5H3ClN4 | CID 221095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | 5399-92-8 [chemicalbook.com]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
